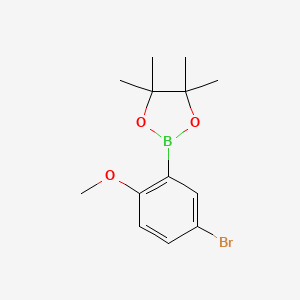

2-(5-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Structural Characterization and Nomenclature

IUPAC Nomenclature and Systematic Naming Conventions

The compound is systematically named 2-(5-bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . This name adheres to IUPAC rules for boronic acid pinacol esters, where the boron atom is the central element.

Key components of the name :

- Parent structure : 1,3,2-dioxaborolane (a five-membered cyclic ether with boron, oxygen, and carbon atoms).

- Substituents :

- 4,4,5,5-tetramethyl : Four methyl groups attached to carbons 4 and 5 of the dioxaborolane ring.

- 2-(5-bromo-2-methoxyphenyl) : A phenyl group substituted with bromine at position 5 and methoxy at position 2, bonded to the boron atom.

Numbering priorities :

- The phenyl group is numbered such that the boron attachment site is position 1. Bromine occupies position 5, and methoxy occupies position 2 relative to this attachment.

Table 1: IUPAC Naming Summary

| Component | Position | Functional Group |

|---|---|---|

| Parent ring | N/A | 1,3,2-dioxaborolane |

| Methoxy | 2 | OCH₃ |

| Bromine | 5 | Br |

| Tetramethyl groups | 4,4,5,5 | CH₃ (four substituents) |

Molecular Geometry and Crystallographic Data Analysis

The molecular geometry is determined by the electron-deficient boron center and steric effects from the pinacol ester.

Key geometric features :

- Boron coordination : Trigonal planar geometry due to sp² hybridization, typical for boron in pinacol esters.

- Dioxaborolane ring : A rigid five-membered ring with alternating single and double bonds.

- Phenyl substituents : The 5-bromo-2-methoxyphenyl group adopts a planar conformation, with bromine and methoxy groups positioned para and ortho to the boron attachment site, respectively.

Crystallographic insights :

- Packing interactions : Likely involve dipole-dipole interactions between bromine and methoxy groups, as observed in analogous boronates.

- B-B bond length : Not explicitly reported for this compound, but similar pinacol boronates exhibit B-O bond lengths of ~1.4–1.5 Å.

- Steric hindrance : The tetramethyl groups on the dioxaborolane ring prevent close packing, contributing to lower crystallinity in some derivatives.

Spectroscopic Identification Strategies

Spectroscopic data are critical for confirming the structure and purity of the compound.

1H NMR Spectroscopy

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pinacol methyl (CH₃) | 1.20–1.30 | s (singlet) | 12H (4 CH₃ groups) |

| Aromatic protons (H-3, H-4, H-6) | 6.80–7.10 | m (multiplet) | 3H |

| Methoxy (OCH₃) | 3.80–3.90 | s (singlet) | 3H |

Key observations :

- The absence of splitting in the methyl signals confirms equivalent environments for all four CH₃ groups.

- Aromatic protons show deshielding due to electron-withdrawing bromine and methoxy groups.

13C NMR Spectroscopy

| Carbon Environment | δ (ppm) |

|---|---|

| Boron-bound carbon (C-2) | 83–85 |

| Aromatic carbons (C-2, C-5) | 120–160 |

| Methoxy (OCH₃) | 55–57 |

| Pinacol methyl (CH₃) | 24–25 |

Notable signals :

11B NMR Spectroscopy

| δ (ppm) | Assignment |

|---|---|

| 33–35 | Boron in pinacol ester environment |

Interpretation :

A single peak confirms the boron is in a uniform environment, typical for pinacol esters.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 1280–1300 | B-O (asymmetric stretch) |

| 1050–1100 | B-O (symmetric stretch) |

| 2850–2950 | C-H (methyl groups) |

Computational Chemistry Modeling

Density Functional Theory (DFT) calculations provide insights into the electronic structure and reactivity.

Key findings :

- HOMO-LUMO gaps :

- HOMO (highest occupied molecular orbital): Dominated by π-orbitals of the phenyl ring.

- LUMO (lowest unoccupied molecular orbital): Localized on the boron center, reflecting its electrophilic nature.

Charge distribution :

Reactivity :

- The boron center’s electrophilicity facilitates transmetallation and cross-coupling reactions (e.g., Suzuki-Miyaura).

Properties

IUPAC Name |

2-(5-bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BBrO3/c1-12(2)13(3,4)18-14(17-12)10-8-9(15)6-7-11(10)16-5/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHLNIAKBFYRMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BBrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70725495 | |

| Record name | 2-(5-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70725495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868629-78-1 | |

| Record name | 2-(5-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70725495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials

- 5-Bromo-2-methoxyphenylboronic acid (precursor)

- Pinacol (diol reagent)

- Anhydrous solvents (e.g., toluene, tetrahydrofuran)

- Dehydrating agents or molecular sieves (to maintain dryness)

- Inert atmosphere (nitrogen or argon)

Reaction Conditions

- Environment: Strictly anhydrous and inert atmosphere to prevent hydrolysis of boronic acid and boronic ester.

- Temperature: Typically reflux conditions in toluene or room temperature stirring depending on the protocol.

- Duration: Several hours until completion, monitored by TLC or HPLC.

- Purification: Recrystallization or chromatography to isolate the pure boronic ester.

Detailed Preparation Procedure

| Step | Description | Notes |

|---|---|---|

| 1. | Dissolution: Dissolve 5-bromo-2-methoxyphenylboronic acid and pinacol in anhydrous toluene under nitrogen atmosphere. | Use dry solvents and glassware to avoid moisture. |

| 2. | Addition of drying agent: Add molecular sieves (4Å) to maintain anhydrous conditions. | This helps drive the equilibrium toward ester formation. |

| 3. | Reflux: Heat the mixture to reflux (approx. 110°C for toluene) for 4-6 hours. | Monitor reaction progress by TLC or NMR. |

| 4. | Cooling and filtration: Cool the reaction mixture and filter off molecular sieves. | Prevents contamination in the product. |

| 5. | Concentration: Remove solvent under reduced pressure. | Use rotary evaporator under mild conditions. |

| 6. | Purification: Purify the crude product by recrystallization from hexane/ethyl acetate or by column chromatography. | Yields a white to pale yellow solid boronic ester. |

Research Findings and Optimization

- Solvent Choice: Toluene is preferred for its high boiling point and inertness; however, THF can be used for better solubility but requires careful drying.

- Drying Agents: Molecular sieves (4Å) are effective in removing trace water, which is critical as water causes hydrolysis of boronic esters.

- Reaction Monitoring: NMR spectroscopy (especially ^11B and ^1H NMR) is used to confirm boronic ester formation and purity.

- Yield: Typical yields range from 70% to 90% depending on reaction scale and purification method.

- Storage Conditions: The compound should be stored under inert atmosphere, in sealed containers at room temperature or refrigerated to avoid degradation.

Preparation Data Table Example

| Parameter | Condition | Result / Notes |

|---|---|---|

| Boronic acid amount | 1.0 equiv (e.g., 5 mmol) | Starting material |

| Pinacol amount | 1.1 equiv | Slight excess to drive reaction |

| Solvent | Anhydrous toluene | 20 mL per 5 mmol scale |

| Temperature | Reflux (110°C) | Maintains reaction rate |

| Reaction time | 4-6 hours | Monitored by TLC/NMR |

| Drying agent | Molecular sieves 4Å | Added at start |

| Yield | 75-85% | After recrystallization |

| Purity | >98% by HPLC | Suitable for research use |

Alternative Preparation Methods

- Direct borylation: Metal-catalyzed borylation of the corresponding aryl bromide with bis(pinacolato)diboron under palladium catalysis can also yield the boronic ester directly, but usually requires more complex catalysts and conditions.

- One-pot synthesis: Some protocols combine borylation and esterification steps to streamline synthesis but require careful optimization to avoid side reactions.

Chemical Reactions Analysis

2-(5-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes Suzuki–Miyaura coupling reactions, where it reacts with various aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the major products are biaryl or styrene derivatives. This compound can also participate in other cross-coupling reactions, such as Sonogashira and Heck reactions, under appropriate conditions.

Scientific Research Applications

Applications in Organic Synthesis

1. Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : This compound serves as a boronic ester that can participate in Suzuki-Miyaura coupling reactions. It allows for the formation of carbon-carbon bonds between aryl halides and organoboron compounds. This reaction is particularly valuable for synthesizing biaryl compounds used in pharmaceuticals and agrochemicals .

- Palladium-Catalyzed Reactions : The presence of the bromine atom enhances the electrophilicity of the aryl group, making it more reactive towards nucleophiles in palladium-catalyzed transformations .

2. Synthesis of Complex Molecules

- Building Block for Pharmaceuticals : The compound can be utilized as a versatile building block in the synthesis of complex organic molecules, including potential drug candidates. Its ability to introduce boron into organic frameworks has made it a useful reagent in medicinal chemistry .

- Functionalization of Aromatic Compounds : The dioxaborolane structure allows for selective functionalization of aromatic systems, which is essential in developing new materials and fine chemicals .

Applications in Medicinal Chemistry

1. Anticancer Agents

- Research indicates that boron-containing compounds exhibit significant biological activity, including anticancer properties. The incorporation of 2-(5-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane into drug design may enhance the efficacy of certain anticancer agents through targeted delivery mechanisms .

2. Neuroprotective Agents

- Some studies suggest that boron compounds can interact with biological systems to provide neuroprotective effects. The specific structure of this compound may be optimized for such interactions, warranting further investigation into its potential therapeutic applications .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Cross-Coupling Efficiency | Investigated the efficiency of this compound in Suzuki reactions | Demonstrated high yields and selectivity when coupled with various aryl halides |

| Anticancer Activity Assessment | Evaluated the cytotoxic effects on cancer cell lines | Showed promising results with specific cell lines indicating potential as an anticancer agent |

| Neuroprotective Mechanism Exploration | Studied the interaction with neuronal cells | Indicated possible neuroprotective pathways that could be exploited for therapeutic development |

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst. The molecular targets are typically aryl or vinyl halides, and the pathways involved include oxidative addition, transmetalation, and reductive elimination.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between the target compound and its analogs:

Key Observations :

Key Observations :

- The target compound’s synthesis likely follows standard Miyaura borylation protocols, similar to other aryl boronic esters .

- Yields vary significantly based on substituent complexity. For example, dichloro-dimethoxy derivatives achieve high yields (92%) due to optimized chlorination steps , while sterically hindered isomers (e.g., 5-chloro-2-methoxy) show lower yields (26%) .

Key Observations :

Key Observations :

- Most boronic esters share similar hazards (skin/eye irritation, respiratory sensitization).

- Temperature-sensitive compounds (e.g., bromo-difluoro-ethoxy derivative) require refrigerated storage .

Biological Activity

2-(5-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula : C13H18BBrO3

- Molecular Weight : 313 g/mol

- CAS Number : 868629-78-1

Biological Activity

The biological activity of this compound has been studied primarily in the context of its interactions with various biological targets. Key findings include:

1. Inhibition of Kinases

2. Antioxidant Properties

3. Anti-inflammatory Effects

The mechanism of action for this compound involves:

- Binding Affinity : The compound's structure allows it to interact with ATP-binding sites in kinases like DYRK1A, effectively blocking their activity.

- Signal Transduction Modulation : By inhibiting specific kinases, the compound alters downstream signaling pathways that are critical for cell survival and proliferation.

Case Studies

Several studies have investigated the biological effects of this compound:

Safety and Toxicity

While the compound shows promising biological activities, safety assessments are crucial. The GHS classification indicates potential hazards such as acute toxicity if ingested or inhaled (H302-H332) .

Q & A

Basic Question: What are the optimal synthetic routes and purification strategies for 2-(5-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Answer:

Synthesis typically involves coupling aryl halides with pinacol boronic esters under palladium-catalyzed conditions. Key variables include:

- Catalyst system : Pd(dba)₂ or Pd(PPh₃)₄ with ligands (e.g., SPhos) to enhance efficiency .

- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) improve boron reactivity .

- Temperature : Reactions often proceed at 80–100°C for 12–24 hours .

Purification commonly employs column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product, with yields ranging from 60–85% depending on bromine substitution steric effects .

Basic Question: How should researchers characterize the structural and electronic properties of this compound?

Answer:

Standard characterization methods include:

- NMR spectroscopy : ¹¹B NMR (~30–35 ppm confirms dioxaborolane ring integrity); ¹H/¹³C NMR for aryl substitution patterns (e.g., bromine/methoxy group positions) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., C₁₃H₁₈BBrO₃, MW 353.0) .

- X-ray crystallography : Resolves spatial arrangement of the bromine and methoxy groups, critical for reactivity studies .

Advanced Question: What mechanistic insights explain its reactivity in Suzuki-Miyaura cross-coupling reactions?

Answer:

The dioxaborolane ring stabilizes the boronate intermediate, while the electron-withdrawing bromine and methoxy groups modulate aryl electrophilicity. Kinetic studies suggest:

- Transmetallation is rate-limiting, influenced by steric hindrance from the tetramethyl groups .

- Base choice (e.g., K₂CO₃ vs. CsF) affects boron-oxygen bond cleavage efficiency .

Computational modeling (DFT) can predict regioselectivity in coupling with aryl halides .

Advanced Question: How can computational methods optimize reaction design with this compound?

Answer:

- Reaction path search algorithms : Quantum chemical calculations (e.g., Gaussian, ORCA) model transition states to identify low-energy pathways .

- Virtual screening : Simulates solvent/catalyst combinations to reduce trial-and-error experiments .

- Machine learning : Trains on existing dioxaborolane reaction datasets to predict optimal conditions (e.g., catalyst loading, temperature) .

Advanced Question: How should researchers resolve contradictions in reported reaction yields or catalytic efficiencies?

Answer:

Systematically analyze variables:

- Batch-specific impurities : Use HPLC to verify starting material purity .

- Moisture sensitivity : Boronates hydrolyze readily; ensure anhydrous conditions via Schlenk techniques .

- Substrate electronic effects : Compare reactivity with analogs (e.g., chloro vs. bromo substituents) using Hammett plots .

Advanced Question: What role do substituent positions (e.g., bromine vs. methoxy) play in modifying this compound’s applications?

Answer:

- Bromine at the 5-position : Enhances electrophilicity for cross-coupling but may sterically hinder catalyst access .

- Methoxy at the 2-position : Electron-donating effects stabilize intermediates but reduce oxidative addition rates in Pd-mediated reactions .

Comparative studies with 2-(5-chloro-2-methoxyphenyl) analogs reveal halogen-dependent selectivity in aryl-aryl bond formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.